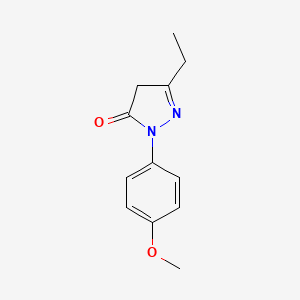![molecular formula C12H23NO3 B6353536 tert-Butyl 3-[(oxolan-2-ylmethyl)amino]propanoate CAS No. 1049155-73-8](/img/structure/B6353536.png)
tert-Butyl 3-[(oxolan-2-ylmethyl)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and molecular weight. Unfortunately, the search results do not provide specific information about the physical and chemical properties of tert-Butyl 3-[(oxolan-2-ylmethyl)amino]propanoate . This information might be available in specialized chemical databases or literature.Aplicaciones Científicas De Investigación
Bioseparation Technologies
tert-Butyl 3-[(oxolan-2-ylmethyl)amino]propanoate may find utility in bioseparation technologies such as three-phase partitioning (TPP). TPP is a nonchromatographic bioseparation method that has been applied for the separation and purification of bioactive molecules from natural sources, which are used in food, cosmetics, and medicine. This method is recognized for its rapidity, efficiency, eco-friendliness, economical nature, and scalability, making it a compelling choice for the extraction of proteins, enzymes, plant oils, polysaccharides, and other small organic compounds (Yan et al., 2018).
Environmental Remediation
In environmental sciences, understanding the biodegradation and fate of compounds similar to this compound, such as ethyl tert-butyl ether (ETBE), is crucial. ETBE's aerobic biodegradation mechanisms and its fate in soil and groundwater have been explored, providing insights into microbial degradation pathways and the influence of environmental conditions on these processes. Such knowledge can inform remediation strategies for related compounds in contaminated sites (Thornton et al., 2020).
Food and Flavor Science
The production and breakdown pathways of branched chain aldehydes, which are key flavor compounds in food, have been studied extensively. Understanding the metabolic conversions and microbial interactions that influence the formation of these compounds can help in controlling the flavor profiles of food products. This research area can benefit from exploring the applications of this compound in modulating flavor profiles (Smit et al., 2009).
Synthesis of N-Heterocycles
In synthetic chemistry, this compound could potentially be utilized in the synthesis of N-heterocycles. Chiral sulfinamides like tert-butanesulfinamide have been used as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This methodology provides access to diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are significant in natural products and therapeutics (Philip et al., 2020).
Mecanismo De Acción
The mechanism of action of a chemical compound describes how it interacts with other compounds or systems. The search results do not provide specific information about the mechanism of action of tert-Butyl 3-[(oxolan-2-ylmethyl)amino]propanoate. This information might be available in specialized chemical literature or databases.
Propiedades
IUPAC Name |
tert-butyl 3-(oxolan-2-ylmethylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(14)6-7-13-9-10-5-4-8-15-10/h10,13H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRZELNRIGBAJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCC1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353455.png)
![4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353456.png)
![4-(2,4-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353467.png)
![4-(2,4-Difluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353468.png)
![4-(2,4-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353483.png)
amino}propanoic acid](/img/structure/B6353489.png)
amino}propanoic acid](/img/structure/B6353493.png)
amino}propanoic acid](/img/structure/B6353506.png)
amino}propanoic acid](/img/structure/B6353514.png)


![tert-Butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6353548.png)
![1-{3-[(3-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353555.png)
